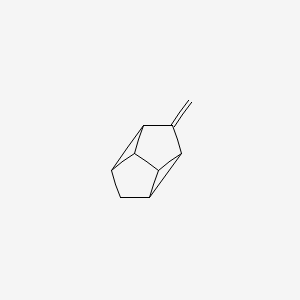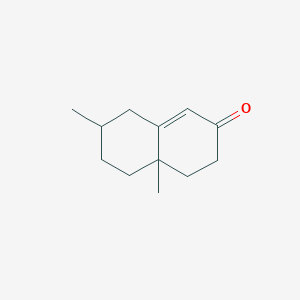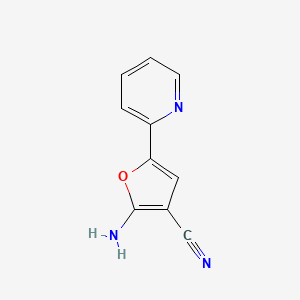![molecular formula C18H17N3O7S2 B14170776 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- CAS No. 86-63-5](/img/structure/B14170776.png)
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- is a complex organic compound with significant applications in various fields. It is known for its unique structural properties and its role in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- typically involves the diazotization of 4-amino-5-methoxy-2-methylphenylamine followed by coupling with 1,3-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond .
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines .
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: The compound is utilized in staining techniques for microscopy.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- involves its interaction with specific molecular targets. The azo bond can undergo cleavage under certain conditions, releasing the corresponding amines, which can then interact with biological molecules or participate in further chemical reactions .
Comparison with Similar Compounds
Similar compounds to 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]- include:
1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-: This compound has a similar structure but lacks the methoxy group, which can affect its reactivity and applications.
2-Amino-4,8-naphthalenedisulfonic acid: Another related compound with different substitution patterns on the naphthalene ring, leading to varied chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-.
Properties
CAS No. |
86-63-5 |
|---|---|
Molecular Formula |
C18H17N3O7S2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2/c1-10-5-15(19)17(28-2)9-16(10)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
JLVALQOIIVGPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)




![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)


![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)

![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)

